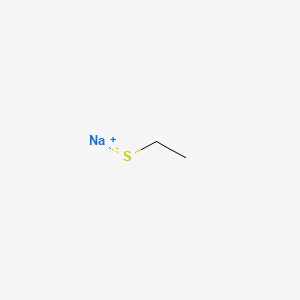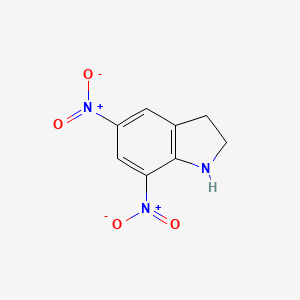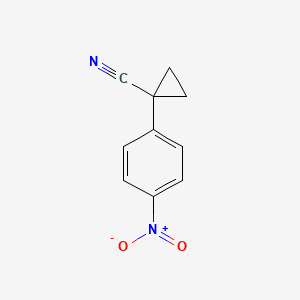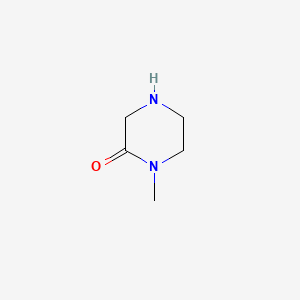
Sodium ethanethiolate
Overview
Description
Sodium ethanethiolate, also known as ethanethiol or ethyl mercaptan, is an organic compound that is widely used as a building block in the synthesis of other compounds. It is a colorless liquid with a strong odor, and is used as a flavoring agent in food and drugs. It is also found in nature, and is produced in the human body as a by-product of metabolism. In the laboratory, this compound is used in a variety of synthetic reactions, including the synthesis of medicines, fragrances, and other compounds.
Scientific Research Applications
Reactivity and Novel Heterocycle Synthesis
Sodium ethanethiolate reacts with substituted 1,2-dithiole-3-thiones at the S-2 position, leading to various products depending on the substituents. This reaction is particularly notable when a pyrimidinyl substituent is present, as it yields a novel heterocycle, a synthesis previously unreported (Largeron, Martens, & Fleury, 1987).
Catalytic Cracking of Organic Sulfur Compounds
This compound is involved in the dehydrosulfurization of ethanethiol over various alkali metal zeolite catalysts. The study found that the catalytic activity of sodium zeolite depends on the type of zeolite used, with a significant impact on the dehydrosulfurization products (Sugioka, Kamanaka, & Aomura, 1973, 1976).
Improved Synthesis of Nucleotides
A new demethylation method for dimethyl phosphonate esters using this compound has been developed. This method provides an improved synthesis of 5'-methylene substituted 2',5'-deoxynucleotides, avoiding 1'-α-anomerization during nucleoside dimethyl phosphonate ester demethylation (Li, Piccirilli, & Greene, 2023).
Transformation Over Zeolites
Studies on the transformation of ethanethiol over sodium and hydrogen forms of zeolites indicate that Bronsted acid sites are catalytically active in elimination reactions. Sodium ions play a role in transformations of alkyl radicals, with adsorption of hydrogen sulphide enhancing transformations to aromatics (Ziolek, Decyk, Derewinski, & Haber, 1989).
Free-Radical and Nucleophilic Additions
This compound's role in the free-radical and nucleophilic addition reactions has been studied. It plays a critical role in the formation of compounds such as 1-ethoxy-1-(ethylthio)ethene during the addition of thiols to ethoxyethyne (Alkema & Arens, 1960).
Ribonucleotide Reductase Inactivation Mechanism
This compound has been used in the study of the inactivation mechanism of Escherichia coli ribonucleotide reductase by certain nucleotides. It acts as a protective agent in these reactions, providing insights into the enzyme's hydrogen transfer mechanisms (Ator & Stubbe, 1985).
Catalytic Oxidation of Ethanethiol
Sodium cobalt(II) tetrasulfophthalocyanine has been used to oxidize ethanethiol to diethyl disulfide, showcasing the potential of this compound in oxidation reactions and its application in processes like the Merox® process for sulfur removal (Scott, Myers, Hill, & Omadoko, 2019).
Stable Isotope Dilution Assays
This compound plays a role in stable isotope dilution assays for quantitating volatile odorants in food, such as in the analysis of durian pulp. Its use demonstrates the potential for precise measurement of odorants in complex food matrices (Li, Schieberle, & Steinhaus, 2016).
Mechanism of Action
Target of Action
Sodium ethanethiolate is primarily used as a reagent in the synthesis of various thioethers . It can also be employed as a ligand in the preparation of organometallic complexes . Therefore, the primary targets of this compound are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of this compound involves its interaction with other molecules during the synthesis of thioethers and organometallic complexes . It acts as a nucleophile, attacking electrophilic carbon atoms in the molecules it interacts with . This results in the formation of new bonds and the creation of the desired products .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. It is known to be involved in the synthesis of thioethers , which are used in a variety of biochemical pathways. Thioethers can act as antioxidants, protecting cells from damage by reactive oxygen species .
Pharmacokinetics
As a sodium salt, it is soluble in organic solvents , which may influence its absorption and distribution. Its impact on bioavailability would depend on the specific context in which it is used.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products it helps to synthesize. For example, the thioethers it helps to create can have various effects, such as acting as antioxidants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that contact with water can liberate toxic gas . Therefore, the reaction conditions, including the presence of water and other substances, can significantly impact the action of this compound.
Safety and Hazards
Sodium Ethanethiolate is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is advised .
Relevant Papers One relevant paper discusses the cooperativity and intermediates in the equilibrium reactions of Fe (II,III) with ethanethiolate in N-methylformamide (NMF) solution . The paper provides insights into the reaction of FeCl2 or FeCl3 with this compound .
Biochemical Analysis
Biochemical Properties
Sodium ethanethiolate plays a significant role in biochemical reactions, particularly in the synthesis of thioethers and thiolated amino-alcohols . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in the preparation of organometallic complexes, which are crucial in catalysis and other biochemical processes . The nature of these interactions often involves the formation of strong bonds between the sulfur atom in this compound and metal ions or other reactive centers in biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the redox state and interacting with thiol groups in proteins . These interactions can lead to changes in enzyme activity, protein function, and overall cellular homeostasis. Additionally, this compound can modulate cell signaling pathways by affecting the activity of key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions in enzymes, thereby influencing their catalytic activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. This compound can also interact with thiol groups in proteins, leading to changes in protein conformation and function. Furthermore, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including alterations in enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein function, and overall cellular homeostasis . Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes and cofactors that facilitate the transfer of sulfur atoms in biochemical reactions. These interactions can influence metabolic flux and the levels of key metabolites. For example, this compound can participate in the synthesis of thiolated compounds, which are important in cellular redox regulation and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. This compound can also influence the transport and distribution of other biomolecules by modulating the activity of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, this compound may localize to the mitochondria, where it can participate in redox regulation and energy metabolism. Its activity and function are often dependent on its precise subcellular localization.
Properties
IUPAC Name |
sodium;ethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUDPQVDAASMV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-08-1 (Parent) | |
| Record name | Ethanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001001774 | |
| Record name | Sodium ethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Sodium ethanethiolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
811-51-8 | |
| Record name | Ethanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanethiol sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)


![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)



